molecular formula C21H28Cl2O B1192555 Dichloro-all-trans-retinone

Dichloro-all-trans-retinone

Cat. No.: B1192555
M. Wt: 367.35
InChI Key: NWWAQIKCANAFJE-YCNIQYBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro-all-trans-retinone is a selective inhibitor for retinaldehyde dehydrogenase enzymes, thereby irreversibly inhibiting RALDH1, 2, and 3.

Scientific Research Applications

Retinaldehyde Dehydrogenase Inhibition

DAR is an effective inhibitor of the retinaldehyde dehydrogenase (RALDH) enzymes. These enzymes catalyze the oxidation of retinaldehyde to all-trans-retinoic acid (ATRA), playing crucial roles in embryonic development, postnatal growth, differentiation, and several diseases. DAR specifically inhibits RALDH1, 2, and 3 without affecting mitochondrial ALDH2, making it a potential ATRA synthesis inhibitor for experimental and clinical applications (Harper et al., 2018).

Pharmacology and Biochemical Effects

DAR's pharmacological effects include stimulating epidermal proliferation and differentiation, as well as influencing dermal fibroblast collagen production. It also impacts immunological processes like the antigen-presenting capacity of Langerhans cells and induction of keratinocyte ICAM-1 expression. DAR affects various biochemical processes, including the regulation of transglutaminase and tyrosinase activities and the activation of protein kinase C (Griffiths & Voorhees, 2004).

Cancer Therapy

DAR shows promise in cancer therapy, particularly in cases of acute promyelocytic leukemia (APL). It induces differentiation and/or growth inhibition in various tumor cell lines. DAR's effects seem to result from changes in gene expression mediated via specific nuclear receptors. It has shown significant clinical responses in patients with cutaneous T-cell malignancies and some types of leukemia (Smith et al., 1992).

Dermatological Applications

In dermatology, DAR has been used for treating conditions like acne and photoaging. It plays a role in modulating epidermal and dermal characteristics, including skin texture and elasticity, through its impact on cellular differentiation and proliferation (Elson, 1998).

Molecular Biology

At the molecular level, DAR's interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin and other tissues underscore its significance in cell growth, differentiation, and apoptosis. Its modulation of these receptors suggests potential therapeutic uses in various dermatological disorders (Szymański et al., 2020).

Neurobiology

DAR is also relevant in neurobiology, with research indicating its role in the mature brain. It's involved in synaptic plasticity and associated learning and memory behaviors, with potential implications in neurological diseases like Alzheimer's, schizophrenia, and depression (Lane & Bailey, 2005).

Properties

Molecular Formula

C21H28Cl2O

Molecular Weight

367.35

IUPAC Name

(3E,5E,7E,9E)-1,1-Dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohex-1-en-1-yl)deca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+

InChI Key

NWWAQIKCANAFJE-YCNIQYBTSA-N

SMILES

O=C(/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C)C(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dichloro-all-trans-retinone;  Dichloro all trans retinone;  DAR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro-all-trans-retinone
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Reactant of Route 4
Dichloro-all-trans-retinone
Reactant of Route 5
Dichloro-all-trans-retinone
Reactant of Route 6
Dichloro-all-trans-retinone

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